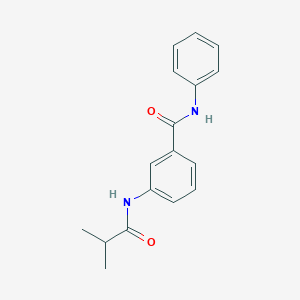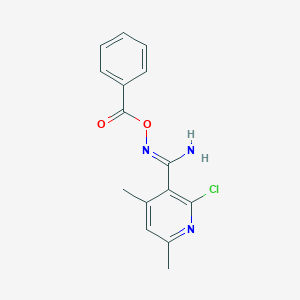
1-cyclopentyl-4-(2-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-4-(2-pyridinylmethyl)piperazine, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential use as a research tool. CPP is a derivative of piperazine and has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning, memory, and synaptic plasticity.
Mecanismo De Acción
1-cyclopentyl-4-(2-pyridinylmethyl)piperazine acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. By blocking the receptor, 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine inhibits the influx of calcium ions into the neuron, which is necessary for the induction of long-term potentiation (LTP), a process that is critical for learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine can induce neurotoxicity in certain brain regions, particularly the hippocampus, which is involved in learning and memory processes. This effect is thought to be due to the inhibition of LTP by 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine, which can lead to the degeneration of neuronal connections. However, 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine has also been shown to have neuroprotective effects in some cases, suggesting that its effects may be dose-dependent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine as a research tool is its high affinity for the NMDA receptor, which allows for precise manipulation of receptor activity. However, one limitation is its potential neurotoxicity, which requires careful dosing and monitoring in experiments.
Direcciones Futuras
1. Investigating the potential therapeutic use of 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
2. Studying the effects of 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine on other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
3. Developing novel derivatives of 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine with improved pharmacological properties, such as increased selectivity for the NMDA receptor or reduced neurotoxicity.
4. Exploring the role of 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine in the development of tolerance and addiction to drugs of abuse, such as cocaine and opioids.
In conclusion, 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine is a valuable research tool that has been used extensively to study the NMDA receptor and its role in learning, memory, and neurological disorders. While 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine has some limitations, its potential therapeutic applications and future directions for research make it an important area of study in neuroscience.
Métodos De Síntesis
1-cyclopentyl-4-(2-pyridinylmethyl)piperazine can be synthesized through a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 2-pyridinecarboxaldehyde, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through purification using chromatography techniques.
Aplicaciones Científicas De Investigación
1-cyclopentyl-4-(2-pyridinylmethyl)piperazine has been widely used as a research tool to study the NMDA receptor and its role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine has also been used to investigate the mechanisms underlying learning and memory processes in both animals and humans.
Propiedades
IUPAC Name |
1-cyclopentyl-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-2-7-15(6-1)18-11-9-17(10-12-18)13-14-5-3-4-8-16-14/h3-5,8,15H,1-2,6-7,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAWZYVOQMQFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5832845.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5832850.png)
![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)






![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)
![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)


![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)